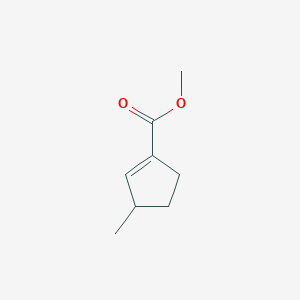
Methyl 3-methylcyclopentene-1-carboxylate
Übersicht
Beschreibung
Methyl 3-methylcyclopentene-1-carboxylate is an organic compound that belongs to the class of cyclopentene carboxylates. It is a colorless liquid that is widely used in various scientific research applications. The compound is synthesized through a multistep process that involves several chemical reactions.
Wirkmechanismus
The mechanism of action of methyl 3-methylcyclopentene-1-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the biosynthesis of important cellular components. The compound is also believed to have antimicrobial and antitumor properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of methyl 3-methylcyclopentene-1-carboxylate are largely unknown. However, studies have shown that the compound has antimicrobial and antitumor properties. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 3-methylcyclopentene-1-carboxylate in lab experiments is its versatility. The compound can be used as a reagent in various organic synthesis reactions and as a building block for the synthesis of other compounds. Another advantage is its relatively low cost compared to other reagents. However, one of the limitations is its toxicity. The compound is toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the research on methyl 3-methylcyclopentene-1-carboxylate. One direction is to further investigate its mechanism of action. Another direction is to explore its potential as an antimicrobial and antitumor agent. The compound could also be used in the synthesis of new pharmaceuticals and natural products. Additionally, research could be conducted on the development of new synthesis methods for the compound that are more efficient and environmentally friendly.
Conclusion:
Methyl 3-methylcyclopentene-1-carboxylate is a versatile compound that is widely used in various scientific research applications. Its synthesis method involves several chemical reactions, and it has been shown to have antimicrobial and antitumor properties. The compound has advantages and limitations for lab experiments, and there are several future directions for research on its mechanism of action, potential as an antimicrobial and antitumor agent, and synthesis methods.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methylcyclopentene-1-carboxylate is widely used in various scientific research applications. It is used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. The compound is also used in the synthesis of natural products and pharmaceuticals. It is used in the synthesis of biologically active compounds such as antitumor agents, antifungal agents, and antiviral agents.
Eigenschaften
CAS-Nummer |
114614-92-5 |
|---|---|
Produktname |
Methyl 3-methylcyclopentene-1-carboxylate |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
methyl 3-methylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-7(5-6)8(9)10-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
MGQAYMJJBRADGQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C1)C(=O)OC |
Kanonische SMILES |
CC1CCC(=C1)C(=O)OC |
Synonyme |
1-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

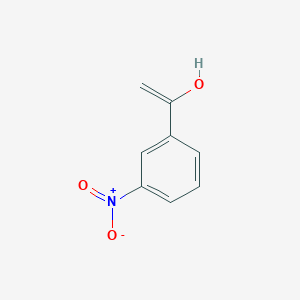
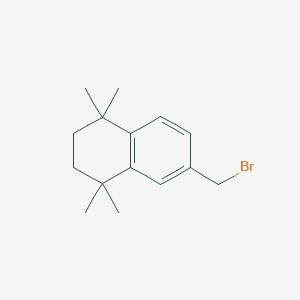
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
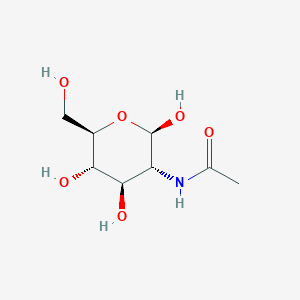
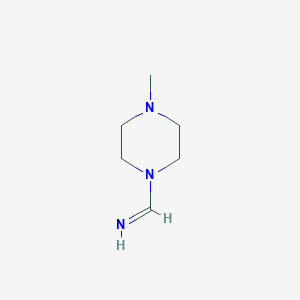
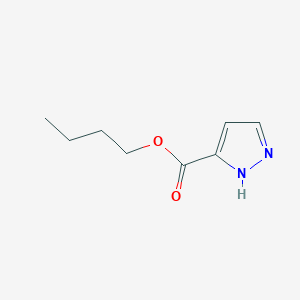
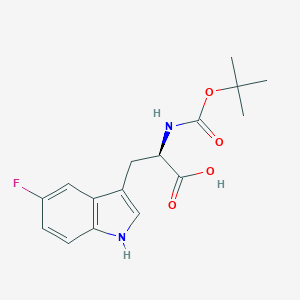
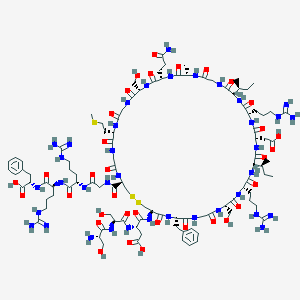
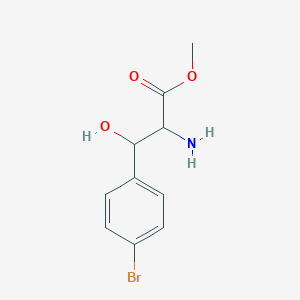
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
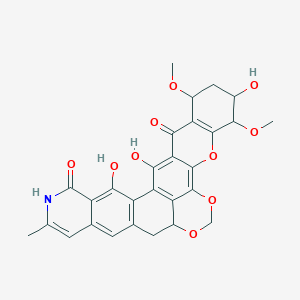
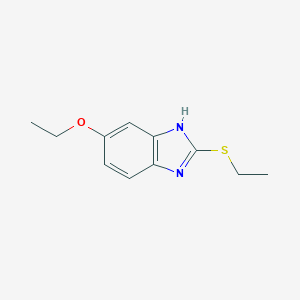
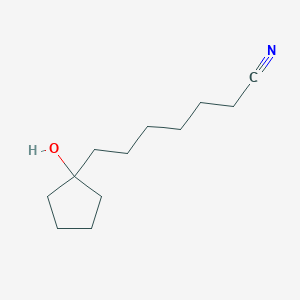
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)